MIC90 Against Staphylococcus aureus: Ritipenem Ranks Second to Imipenem/Cilastatin and Outperforms Multiple Cephalosporins
In head-to-head susceptibility testing against clinical isolates of Staphylococcus aureus, ritipenem (RIPM) exhibited an MIC90 of 0.25 μg/mL. This activity was second only to imipenem/cilastatin sodium (IPM/CS) and demonstrably superior to cefotiam (CTM), cefixime (CFIX), cefpodoxime (CPDX), and ampicillin (ABPC) [1].
| Evidence Dimension | MIC90 (minimum inhibitory concentration for 90% of isolates) |
|---|---|
| Target Compound Data | 0.25 μg/mL (ritipenem) |
| Comparator Or Baseline | Imipenem/cilastatin (MIC90 lower than ritipenem, exact value not specified in source); cefotiam, cefixime, cefpodoxime, ampicillin (all with MIC90 values >0.25 μg/mL) |
| Quantified Difference | Ritipenem MIC90 is numerically lower (superior) than all comparator cephalosporins and ampicillin tested |
| Conditions | Clinical isolates of Staphylococcus aureus; bacteriological study on ritipenem acoxil in respiratory infections |
Why This Matters
This direct comparative data establishes ritipenem's superior anti-staphylococcal potency relative to cephalosporin alternatives, informing compound selection for S. aureus-focused research models.
- [1] Bacteriological and clinical studies on ritipenem acoxil (Japanese). Japanese Journal of Chemotherapy. CiNii Research. View Source
